(4-Chlorothiophen-2-yl)methanol
Overview
Description
Scientific Research Applications
Antihypertensive Drug Research
- Losartan Characterization : A study by Tessler and Goldberg (2004) provides a detailed characterization of Losartan, an antihypertensive drug, which includes 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol. The study reveals a perfectly ordered structure, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Molecular Synthesis and Characterization
- Synthesis of Novel Compounds : Shahana and Yardily (2020) synthesized and characterized novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone. Their study included structural optimization and vibrational spectra interpretation using density functional theory calculations (Shahana & Yardily, 2020).
Crystal Structure Analysis
- Trityl Losartan : A study on Trityl Losartan by Sieroń et al. (2004) provides insights into the crystal structure of this compound, highlighting differences in molecular orientations and intermolecular hydrogen bonding (Sieroń et al., 2004).
Catalysis and Chemical Reactions
- Aldol-Type Reactions : Masuyama et al. (1992) explored aldol-type reactions, specifically the addition of N-chlorosuccinimide to various compounds, revealing high yields of certain products in specific conditions (Masuyama et al., 1992).
Gas-Phase Reactions
- Gas-phase Reaction of 2-Chlorothiophene with Hydrogen Sulfide : Deryagina et al. (2002) studied the effect of alcohols on the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide, uncovering enhanced reactivity and selectivity under certain conditions (Deryagina et al., 2002).
Antioxidant Potential
- Structural Correlation and Antioxidant Potential : Kumar et al. (2013) synthesized novel heterocyclic chalcone analogues, exploring their antioxidant potential and structural impacts. Their findings indicate varying antioxidant activities based on structural differences (Kumar et al., 2013).
Safety And Hazards
The safety data sheet for “(4-Chlorothiophen-2-yl)methanol” suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
(4-chlorothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLTSGBFHFCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorothiophen-2-yl)methanol | |
CAS RN |
233280-30-3 | |
Record name | (4-chlorothiophen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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